REACTION_CXSMILES
|
[CH3:1][C:2](=O)[CH2:3][C:4](=O)[CH3:5].[Cl:8][C:9]1[CH:14]=[C:13]([C:15]([F:18])([F:17])[F:16])[CH:12]=[C:11]([Cl:19])[C:10]=1[NH:20][NH2:21].C(O)(=O)C>C(O)C>[Cl:8][C:9]1[CH:14]=[C:13]([C:15]([F:16])([F:18])[F:17])[CH:12]=[C:11]([Cl:19])[C:10]=1[N:20]1[C:4]([CH3:5])=[CH:3][C:2]([CH3:1])=[N:21]1
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
CC(CC(C)=O)=O
|
Name
|
|
Quantity
|
0.245 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC(=C1)C(F)(F)F)Cl)NN
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Name
|
|
Quantity
|
4.5 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 1 hour
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Duration
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1 h
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Type
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CUSTOM
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Details
|
evaporated under reduced pressure
|
Type
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CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel
|
Type
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CUSTOM
|
Details
|
to provide a colourless oil initially which
|
Type
|
CUSTOM
|
Details
|
crystallised
|
Type
|
CUSTOM
|
Details
|
after removal of extraneous solvent in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC(=C1)C(F)(F)F)Cl)N1N=C(C=C1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.265 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |